4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile
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Overview
Description
4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile is a heterocyclic compound that features both an imidazole and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(dimethylamino)pyridine with 1H-imidazole under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the nicotinonitrile group can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also features an imidazole ring and is used in the synthesis of semiconducting materials.
Imidazol-4-ones: These compounds share the imidazole core and have applications in natural product synthesis and medicinal chemistry.
Uniqueness
4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile is unique due to the presence of both the dimethylamino and nicotinonitrile groups, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of diverse functional molecules .
Properties
IUPAC Name |
4-(dimethylamino)-2-imidazol-1-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-15(2)10-3-4-14-11(9(10)7-12)16-6-5-13-8-16/h3-6,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMAXYGFODZVMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CN=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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